Moroxydine
Overview
Description
Moroxydine is an antiviral drug that was originally developed in the 1950s as a treatment for influenzaStructurally, this compound is a heterocyclic biguanidine .
Mechanism of Action
Target of Action
Moroxydine is an antiviral drug that was originally developed in the 1950s as an influenza treatment . It has potential applications against a number of RNA and DNA viruses .
Biochemical Pathways
It is known that this compound has potential applications against a number of rna and dna viruses , suggesting that it may interfere with the replication pathways of these viruses.
Action Environment
It is known that environmental conditions can affect the efficacy of many drugs . For instance, factors such as pH, temperature, and the presence of other substances can influence a drug’s stability and its ability to interact with its target.
Biochemical Analysis
Biochemical Properties
Moroxydine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with viral RNA polymerase, inhibiting the replication of viral RNA. This interaction is crucial for its antiviral activity. Additionally, this compound has been observed to interact with cellular proteins involved in the immune response, potentially enhancing the body’s ability to fight off viral infections .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of viruses within host cells, thereby reducing viral load. This compound influences cell signaling pathways by modulating the activity of key signaling molecules, which can lead to changes in gene expression and cellular metabolism. For instance, this compound can upregulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to viral RNA polymerase, which inhibits the enzyme’s activity and prevents the replication of viral RNA. This binding interaction is critical for its antiviral effects. Additionally, this compound can inhibit the activity of certain cellular enzymes involved in viral replication, further contributing to its antiviral properties. Changes in gene expression induced by this compound also play a role in its mechanism of action, as it can activate antiviral pathways within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its antiviral activity over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce viral load without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways within the body. It is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes. The metabolites of this compound are then excreted via the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites, which can have implications for its efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its antiviral effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is known to localize to the nucleus, where it can interact with viral RNA polymerase and inhibit viral replication. Additionally, this compound can be found in the cytoplasm, where it interacts with cellular proteins involved in the immune response. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals within the protein .
Preparation Methods
Moroxydine can be synthesized through a series of chemical reactions involving the formation of a biguanide structure. The synthetic route typically involves the reaction of morpholine with cyanamide, followed by the addition of guanidine to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Moroxydine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Moroxydine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of biguanide chemistry and its interactions with other molecules.
Biology: Investigated for its antiviral properties against various RNA and DNA viruses.
Medicine: Explored as a potential treatment for viral infections, including influenza and other respiratory viruses.
Industry: Used in the development of antiviral coatings and materials
Comparison with Similar Compounds
Moroxydine is similar to other biguanide compounds such as picloxydine and chlorhexidine. it is unique in its antiviral properties, whereas picloxydine and chlorhexidine are primarily antibacterial agents. These compounds share a similar biguanide structure but differ in their specific applications and mechanisms of action .
Similar Compounds
- Picloxydine
- Chlorhexidine
- Metformin (though primarily used as an antidiabetic agent, it shares structural similarities with biguanides)
This compound stands out due to its broad-spectrum antiviral activity, making it a valuable compound in the fight against viral infections.
Properties
CAS No. |
3731-59-7 |
---|---|
Molecular Formula |
C6H13N5O |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
N'-carbamimidoylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10) |
InChI Key |
KJHOZAZQWVKILO-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1/C(=N/C(=N)N)/N |
SMILES |
C1COCCN1C(=N)N=C(N)N |
Canonical SMILES |
C1COCCN1C(=NC(=N)N)N |
Appearance |
Solid powder |
3731-59-7 | |
Pictograms |
Irritant |
Purity |
>98% |
Related CAS |
3160-91-6 (mono-hydrochloride) 7420-18-0 (unspecified hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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